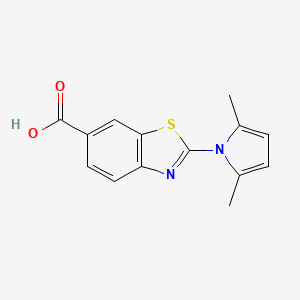![molecular formula C8H12ClNO B2911413 O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride CAS No. 2159106-97-3](/img/structure/B2911413.png)
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 2159106-97-3 . It has a molecular weight of 173.64 . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves O-alkylation and arylation of oximes and hydroxylamines . For instance, a Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .Molecular Structure Analysis
The IUPAC name for this compound is ®-O-(1-phenylethyl)hydroxylamine hydrochloride . The InChI code for this compound is 1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis
This compound has a melting point of 128-130°C . It is stored at a temperature of 4°C .Mechanism of Action
Target of Action
Hydroxylamine derivatives, in general, have shown remarkable potential as electrophilic aminating agents . They are used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
Mode of Action
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride, like other hydroxylamine derivatives, is likely to act as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations
Biochemical Pathways
It’s known that hydroxylamine derivatives can be involved in various organic synthesis reactions, contributing to the formation of nitrogen-enriched compounds .
Pharmacokinetics
It’s known that the compound is a powder at room temperature , which could influence its absorption and distribution in the body.
Result of Action
As an electrophilic aminating agent, it likely contributes to the formation of nitrogen-enriched compounds .
Action Environment
It’s known that the compound should be stored at a temperature of 4 degrees celsius , indicating that temperature could influence its stability.
Advantages and Limitations for Lab Experiments
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a long shelf life. This compound is also highly soluble in water and ethanol, which makes it easy to dissolve and use in experiments. However, this compound has some limitations for use in lab experiments. It can be difficult to control the dosage and concentration of this compound, which can affect the results of experiments. Additionally, this compound can have interactions with other drugs and supplements, which can complicate experimental design.
Future Directions
There are several potential future directions for research on O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Another potential direction is to explore its antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to determine the optimal dosages and concentrations of this compound for use in experiments and clinical settings.
Synthesis Methods
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride can be synthesized through various methods, including the reduction of nitro compounds, the oxidation of hydroxylamines, and the reductive amination of ketones. One of the most common methods for synthesizing this compound is through the reduction of nitro compounds using a reducing agent such as sodium borohydride.
Scientific Research Applications
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride has been extensively studied for its potential applications in various scientific fields. It has been used in the synthesis of various pharmaceuticals and in the development of new drugs. This compound has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Safety and Hazards
properties
IUPAC Name |
O-[(1R)-1-phenylethyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWCIKWSBBOOV-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt](/img/structure/B2911337.png)
![4-(2,5-dimethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2911338.png)
![2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2911340.png)
![N-Methyl-N-[2-oxo-2-(4-propan-2-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2911342.png)

![(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2911344.png)

![2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2911348.png)

